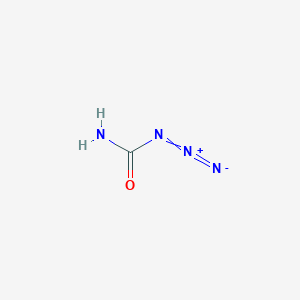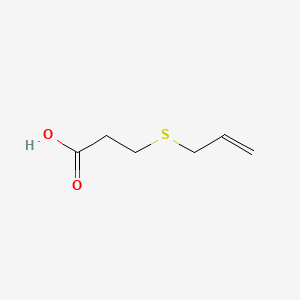
3-(Allylsulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of an allyl group (C3H5) attached to a sulfanyl group (S) and a propanoic acid moiety. It is a sulfur-containing compound that is structurally related to garlic oil constituents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Allylsulfanyl)propanoic acid can be synthesized through the acid-catalyzed addition of allyl methyl sulfide to acrylic acid . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the addition of the allyl group to the propanoic acid backbone.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(Allylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Allylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of sulfur-containing organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in relation to its sulfur-containing moiety.
Wirkmechanismus
The mechanism of action of 3-(Allylsulfanyl)propanoic acid involves its interaction with biological molecules through its sulfanyl and allyl groups. These interactions can lead to the formation of reactive sulfur species, which can exert various biological effects, such as antimicrobial activity . The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
3-(Allylsulfanyl)propanoic acid can be compared with other sulfur-containing compounds, such as:
Diallyl disulfide: Found in garlic oil, known for its strong antimicrobial properties.
Allicin: Another garlic-derived compound with potent biological activities.
Diallyl trisulfide: Exhibits similar biological effects and is also derived from garlic.
These compounds share similar structural features, such as the presence of allyl and sulfur groups, but differ in their specific chemical properties and biological activities
Eigenschaften
CAS-Nummer |
23349-98-6 |
|---|---|
Molekularformel |
C6H10O2S |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
3-prop-2-enylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H10O2S/c1-2-4-9-5-3-6(7)8/h2H,1,3-5H2,(H,7,8) |
InChI-Schlüssel |
PPARCULXOKUJAV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


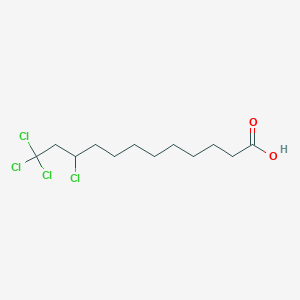
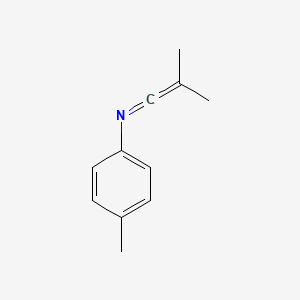
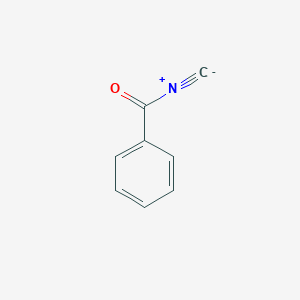
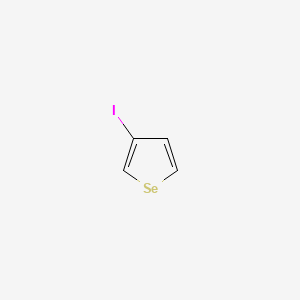
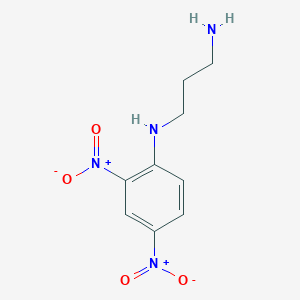

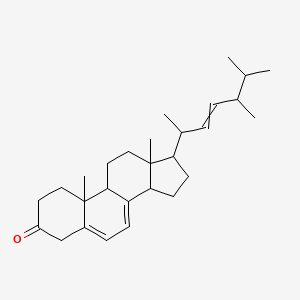
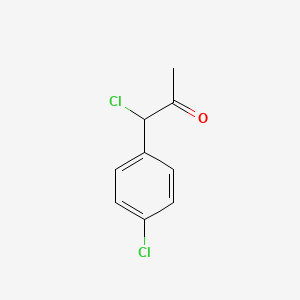
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
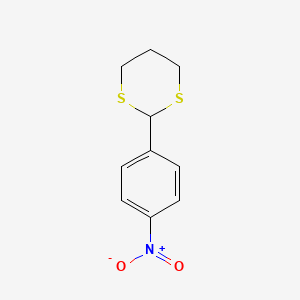
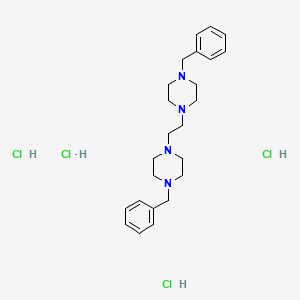
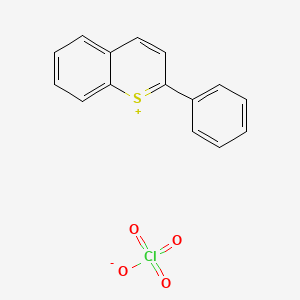
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
